

# The Role of URAT1 in Hyperuricemia and Gout: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HC-1310   |           |
| Cat. No.:            | B15572210 | Get Quote |

Authored for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary metabolic precursor to gout, a debilitating inflammatory arthritis. The regulation of sUA is a delicate balance between production and excretion, with the kidneys playing a predominant role in elimination. Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is the principal transporter responsible for the reabsorption of urate from the renal proximal tubules. [1] Its central role in mediating the majority of urate reabsorption makes it a critical determinant of sUA levels and, consequently, a key factor in the pathophysiology of hyperuricemia and gout. [2] Genetic variations that alter URAT1 function are strongly associated with the risk of developing these conditions. As such, URAT1 has become a primary therapeutic target for uricosuric agents designed to lower sUA. This technical guide provides an in-depth examination of URAT1's function, the impact of its genetic variants, its validation as a drug target, and key experimental methodologies used in its study.

# **URAT1: The Core Mediator of Renal Urate Reabsorption**

URAT1 is an integral membrane protein located on the apical (brush border) membrane of epithelial cells in the kidney's proximal tubules.[1][3] It is a member of the organic anion transporter (OAT) family, specifically the Solute Carrier 22 (SLC22) superfamily.[3] Structurally,

#### Foundational & Exploratory





URAT1 is predicted to have 12 transmembrane domains and functions as an electroneutral organic anion exchanger.[3][4]

The primary physiological function of URAT1 is to reabsorb filtered uric acid from the tubular lumen back into the renal epithelial cells.[5] This process is not passive; URAT1 facilitates the exchange of one uric acid anion for one intracellular monovalent organic anion, such as lactate, nicotinate, or chloride.[3][4][6] This mechanism is a critical checkpoint in urate homeostasis, accounting for approximately 90% of all renal uric acid reabsorption.[2] Overactivity of this transporter directly contributes to reduced urinary excretion of uric acid, leading to elevated sUA levels.[7]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of human URAT1.[6][8] These studies reveal that URAT1 operates via a "rocker-switch" alternating access mechanism, typical of Major Facilitator Superfamily (MFS) transporters, to move urate across the cell membrane.[5][9] The structures, resolved in various states—inward-facing, outward-facing, and in complex with substrates and inhibitors—have illuminated the specific amino acid residues within the central binding pocket that are critical for urate recognition and transport.[9][10]

#### Genetic Basis: SLC22A12 Variants and Disease

The SLC22A12 gene encodes the URAT1 protein, and genetic variations within this gene are strongly correlated with both hyperuricemia and hypouricemia, profoundly impacting gout risk. [11][12]

- Loss-of-Function (LoF) Variants: These variants result in a dysfunctional or non-functional URAT1 protein, leading to impaired renal urate reabsorption. This causes a condition known as renal hypouricemia, characterized by high fractional excretion of urate and low sUA levels.[5][13] Individuals carrying LoF variants have a substantially decreased risk of developing gout.[14] The common LoF variants W258X (rs121907892) and R90H (rs121907896) are particularly prevalent in East Asian populations and are strongly protective against gout.[2][3][15]
- Gain-of-Function or Other Risk-Associated Variants: Conversely, other polymorphisms are associated with increased sUA levels and a higher risk of hyperuricemia and gout.[16] These



variants are thought to enhance URAT1's reabsorptive capacity, although the precise mechanisms are still under investigation.

The study of these genetic variants not only solidifies the central role of URAT1 in urate homeostasis but also provides a genetic basis for personalized medicine approaches and validates URAT1 as a therapeutic target.

Data Presentation: Genetic Association of SLC22A12 Variants with Gout and Serum Uric Acid



| Variant<br>(rsID)           | Туре                                   | Populatio<br>n Studied | Allele<br>Frequenc<br>y | Effect on<br>Gout Risk<br>(Odds<br>Ratio)                 | Effect on<br>Serum<br>Uric Acid<br>(sUA)                         | Referenc<br>e(s) |
|-----------------------------|----------------------------------------|------------------------|-------------------------|-----------------------------------------------------------|------------------------------------------------------------------|------------------|
| W258X<br>(rs1219078<br>92)  | Loss-of-<br>Function<br>(Nonsense<br>) | Japanese               | 2.24%                   | Protective:<br>Not<br>observed<br>in 1,993<br>gout cases. | -2.19 mg/dL per allele (males); -1.08 mg/dL per allele (females) | [2][3][15]       |
| R90H<br>(rs1219078<br>96)   | Loss-of-<br>Function<br>(Missense)     | Japanese               | 0.28%                   | Protective:<br>Not<br>observed<br>in 1,993<br>gout cases. | -2.19 mg/dL per allele (males); -1.08 mg/dL per allele (females) | [2][3][15]       |
| Combined<br>LoF<br>Variants | Loss-of-<br>Function                   | Japanese               | -                       | Protective:<br>OR =<br>0.0338                             | -                                                                | [14][17]         |
| G65W<br>(rs1280045<br>0)    | Loss-of-<br>Function<br>(Missense)     | African<br>American    | 1.0%                    | Protective                                                | -1.19<br>mg/dL per<br>allele                                     |                  |
| rs3825016                   | Risk                                   | Meta-<br>analysis      | -                       | Risk Factor<br>(Allelic &<br>Dominant<br>Models)          | Associated with hyperurice mia                                   | [16]             |
| rs7932775                   | Risk                                   | Meta-<br>analysis      | -                       | Risk Factor<br>(Dominant<br>&                             | Associated with hyperurice mia                                   | [16]             |



|          |            |                   |   | Recessive<br>Models) |                                           |      |
|----------|------------|-------------------|---|----------------------|-------------------------------------------|------|
| rs475688 | Protective | Meta-<br>analysis | - | Protective<br>Factor | Associated with lower hyperurice mia risk | [16] |

## URAT1 as a Therapeutic Target for Hyperuricemia and Gout

Given that over 90% of hyperuricemia cases are due to inefficient renal excretion of uric acid, inhibiting URAT1 is a primary therapeutic strategy. Small molecule inhibitors that block URAT1 prevent urate reabsorption, thereby increasing its excretion in the urine (uricosuria) and lowering sUA levels.[7] This approach directly addresses the most common underlying cause of hyperuricemia.

Several URAT1 inhibitors, also known as uricosurics, have been developed and approved for clinical use, including probenecid, benzbromarone, lesinurad, and dotinurad.[2] More potent and selective inhibitors are continually being developed to improve efficacy and reduce off-target effects. Structural studies have been pivotal in this effort, revealing that inhibitors bind within the central cavity of URAT1, locking it in an inward-facing conformation and physically preventing urate from being transported.[9]

## **Data Presentation: In Vitro Potency of URAT1 Inhibitors**



| Inhibitor               | IC₅₀ (Human<br>URAT1) | Assay Type                                 | Reference(s) |
|-------------------------|-----------------------|--------------------------------------------|--------------|
| Verinurad<br>(RDEA3170) | 25 - 40 nM            | Cell-based urate uptake                    | [2][9]       |
| Dotinurad               | 8 nM                  | Cell-based <sup>14</sup> C-urate<br>uptake | [9]          |
| URAT1 inhibitor 1       | 32 nM                 | Cell-based urate uptake                    | [2]          |
| AR882                   | Potent & Selective    | (Preclinical data)                         | [8]          |
| Benzbromarone           | 37.2 - 200 nM         | Cell-based urate uptake                    | [2][9][16]   |
| Lesinurad               | 7.2 - 12 μΜ           | Cell-based urate uptake                    | [9]          |
| Probenecid              | 15.8 - 165 μΜ         | Cell-based urate uptake                    | [16]         |

# Data Presentation: Clinical Efficacy of URAT1 Inhibitors (sUA Reduction)



| Inhibitor<br>(Daily<br>Dose)                                | Trial<br>Phase | Treatme<br>nt   | Baselin<br>e sUA<br>(Mean) | Resultin<br>g sUA<br>(Mean)  | % sUA<br>Reducti<br>on | %<br>Patients<br>Reachin<br>g Target<br>sUA | Referen<br>ce(s) |
|-------------------------------------------------------------|----------------|-----------------|----------------------------|------------------------------|------------------------|---------------------------------------------|------------------|
| AR882<br>(75 mg)                                            | Phase 2b       | Monother<br>apy | ~8.6<br>mg/dL              | ~3.5<br>mg/dL (at<br>12 wks) | ~59%                   | 73% < 5<br>mg/dL                            |                  |
| Dotinura<br>d (2 mg)                                        | Phase 3        | Monother<br>apy | -                          | -                            | ~45.9%                 | 55.5% ≤<br>6.0<br>mg/dL (at<br>12 wks)      | [4][6][17]       |
| Dotinura<br>d (4 mg)                                        | Phase 3        | Monother<br>apy | -                          | -                            | ~45.9%                 | 73.6% ≤ 6.0 mg/dL (at 24 wks)               | [6][17]          |
| Lesinura<br>d (400<br>mg)                                   | Phase 1b       | Monother<br>apy | -                          | -                            | ~44%                   | -                                           | [7]              |
| Lesinura d (200 mg) + Febuxost at (80 mg)                   | Phase 3        | Combinat<br>ion | -                          | -                            | -                      | 56.6% <<br>5.0<br>mg/dL (at<br>6 mos)       | [13]             |
| Lesinura<br>d (200<br>mg) +<br>Allopurin<br>ol (≥300<br>mg) | Phase 3        | Combinat<br>ion | ≥6.0<br>mg/dL              | -                            | -                      | 54.2% < 6.0 mg/dL (at 12 mos)               |                  |

## **Key Experimental Methodologies**



The study of URAT1 function and inhibition relies on a set of specialized in vitro and in vivo experimental models.

#### In Vitro URAT1 Uric Acid Uptake Assay

This cell-based assay is the gold standard for quantifying the activity of URAT1 and the potency of its inhibitors.

Principle: Human Embryonic Kidney (HEK293) cells, which have low endogenous
transporter activity, are stably or transiently transfected to overexpress human URAT1
(hURAT1).[6] These cells will transport significantly more uric acid than non-transfected
control cells. The inhibitory effect of a test compound is measured by its ability to reduce this
URAT1-mediated uptake.[6]

#### Detailed Protocol:

- Cell Culture and Seeding: Culture hURAT1-expressing HEK293 cells and parental (control) HEK293 cells in DMEM with 10% FBS. Seed cells into 24- or 96-well plates at a density to achieve 80-90% confluency on the day of the assay (e.g., 2.5 x 10<sup>5</sup> cells/well for a 24-well plate).[6] Incubate for 24-48 hours.
- Compound Preparation: Prepare serial dilutions of test compounds and a positive control (e.g., Benzbromarone) in a suitable assay buffer (e.g., Krebs-Ringer buffer).
- Pre-incubation: Aspirate culture medium from wells and wash once with pre-warmed assay buffer. Add the diluted compounds to the wells and pre-incubate at 37°C for 15-30 minutes.[6]
- Uptake Reaction: Initiate the transport reaction by adding assay buffer containing a known concentration of uric acid (e.g., 750 μM unlabeled uric acid for LC-MS/MS analysis, or a lower concentration like 20-50 μM for <sup>14</sup>C-labeled uric acid).[6][12] Incubate at 37°C for a defined period (e.g., 5-30 minutes).
- Termination and Washing: Stop the reaction by rapidly aspirating the uric acid solution.
   Immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular uric acid.[6]



- Cell Lysis and Quantification:
  - Lyse the cells using an appropriate buffer (e.g., 80% methanol for LC-MS/MS, or 0.1 M NaOH for scintillation counting).[6]
  - Transfer the lysate for analysis. Quantify intracellular uric acid concentration using LC-MS/MS or measure radioactivity using a liquid scintillation counter.[6]
- Data Analysis:
  - Calculate URAT1-specific uptake by subtracting the value from control cells from the value in hURAT1-expressing cells.
  - Determine the percent inhibition for each compound concentration relative to the vehicle control.
  - Calculate the IC<sub>50</sub> value by fitting the concentration-response curve using non-linear regression.

#### In Vivo Hyperuricemic Animal Models

Since most non-primate mammals have the enzyme uricase, which degrades uric acid, creating a hyperuricemic model requires pharmacological intervention.

- Principle: The uricase inhibitor potassium oxonate (PO) is administered to mice or rats to prevent the breakdown of uric acid.[7] This is often combined with an oral purine load (e.g., hypoxanthine or adenine) to increase uric acid production, thereby mimicking human hyperuricemia.[7][11]
- Detailed Protocol (Acute/Sub-chronic Mouse Model):
  - Animal Acclimatization: Use male C57BL/6 or Kunming mice (8-10 weeks old). Allow animals to acclimate for at least one week with standard chow and water ad libitum.
  - Model Induction:
    - Prepare a fresh suspension of potassium oxonate in a vehicle like 0.5% carboxymethylcellulose (CMC-Na).



- Administer PO via intraperitoneal (i.p.) injection (e.g., 300 mg/kg) or oral gavage.[11]
- Approximately 1 hour after PO administration, administer a purine source, such as hypoxanthine (e.g., 300 mg/kg), via oral gavage to increase uric acid production.[7][11]
- This procedure is typically repeated daily for the duration of the study (e.g., 7 days).[11]
- Drug Administration: Test compounds (or a positive control like allopurinol or benzbromarone) are typically administered orally 1 hour after the PO/purine challenge.[11]
- Sample Collection: Collect blood samples at specified time points after drug administration (e.g., via retro-orbital sinus). Prepare serum or plasma for analysis.
- Biochemical Analysis: Measure serum uric acid levels using a commercial assay kit. Other markers like serum creatinine and blood urea nitrogen (BUN) can be measured to assess kidney function.

#### **Humanized URAT1 (hURAT1-KI) Mouse Model**

To overcome species differences in URAT1 affinity for inhibitors, humanized mouse models have been developed.

- Principle: The mouse Slc22a12 gene is genetically modified, often using CRISPR/Cas9
  technology, to replace the coding sequence with the human SLC22A12 cDNA.[4] This results
  in a mouse that expresses the human URAT1 protein in the correct location (apical
  membrane of renal proximal tubules), providing a more clinically relevant model for testing
  human-specific URAT1 inhibitors.[4]
- Methodology Outline:
  - Targeting Strategy: A donor vector is designed containing the human SLC22A12 coding sequence. Guide RNAs (gRNAs) are designed to target the mouse Slc22a12 gene (e.g., at exon 1).[4]
  - Generation: The donor vector, Cas9 mRNA, and gRNAs are microinjected into single-cell embryos (e.g., from C57BL/6J mice).[4]



- Screening: Founder mice are screened by PCR and sequencing to confirm successful knock-in of the human gene. Homozygous mice are generated through subsequent breeding.[4]
- Validation: Expression of human URAT1 protein in the kidney is confirmed via Western blot or immunohistochemistry. The model is validated by demonstrating a hyperuricemic response to a purine challenge and a subsequent reduction in sUA upon treatment with a known hURAT1 inhibitor like benzbromarone.

# Visualizing URAT1 Pathways and Processes Diagram 1: Renal Urate Reabsorption Pathway via URAT1



Click to download full resolution via product page

Caption: Mechanism of URAT1-mediated urate reabsorption and inhibition in the kidney.

## Diagram 2: Experimental Workflow for In Vitro URAT1 Inhibitor Screening





Click to download full resolution via product page

Caption: Workflow for identifying and characterizing URAT1 inhibitors in vitro.



## Diagram 3: Logical Relationship of SLC22A12 Variants to Gout Risk



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. The effects of URAT1/SLC22A12 nonfunctional variants, R90H and W258X, on serum uric acid levels and gout/hyperuricemia progression PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of URAT1/SLC22A12 nonfunctional variants,R90H and W258X, on serum uric acid levels and gout/hyperuricemia progression PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gnomAD [gnomad-sg.org]
- 5. Dotinurad Outperforms Febuxostat in Lowering Uric Acid Levels in Chinese Gout Patients: Phase 3 Trial [medicaldialogues.in]
- 6. The Effect of Lesinurad in Combination With Allopurinol on Serum Uric Acid Levels in Patients With Gout PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Variant interpretation using population databases: Lessons from gnomAD PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLC22A12 solute carrier family 22 member 12 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 10. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dotinurad for Gout · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. medscape.com [medscape.com]
- 13. hcplive.com [hcplive.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Variant Co-occurrence Counts by Gene in gnomAD | gnomAD browser [gnomad.broadinstitute.org]
- 17. gnomAD [gnomad-sg.org]
- To cite this document: BenchChem. [The Role of URAT1 in Hyperuricemia and Gout: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572210#role-of-urat1-in-hyperuricemia-and-gout]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com